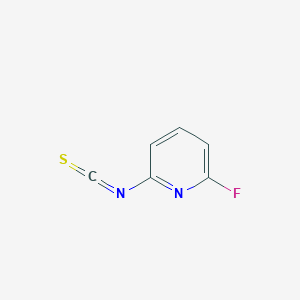
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge. This compound is characterized by the presence of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. Chalcones are known for their wide range of biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. The reaction typically occurs at room temperature and can be facilitated by using solvents such as ethanol or acetone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to increase the reaction rate and yield .
化学反応の分析
Types of Reactions
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used
科学的研究の応用
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as solid-state emissive compounds
作用機序
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The compound can act as a Michael acceptor, undergoing nucleophilic addition reactions. This property allows it to interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1-(5-Bromothiophen-2-yl)-4,4-dimethylpentane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Contains a dimethylamino group instead of the dimethylpentane moiety.
Uniqueness
1-(5-Chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of a chlorothiophene ring and a dimethylpentane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H13ClO2S |
|---|---|
分子量 |
244.74 g/mol |
IUPAC名 |
1-(5-chlorothiophen-2-yl)-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H13ClO2S/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |
InChIキー |
ICKWGMYXUWVTHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=C(S1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)





![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)


![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)


![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)
